![molecular formula C35H37N5O5 B10847399 c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]](/img/structure/B10847399.png)

c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

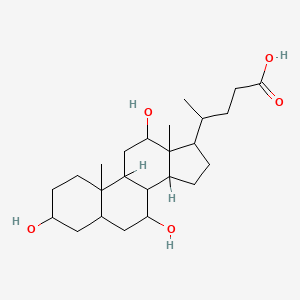

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]は、L-フェニルアラニン、D-プロリン、L-チロシン(メトキシ基を持つ)、D-トリプトファンからなる環状テトラペプチドです。環状ペプチドは、その安定性と酵素分解に対する耐性で知られており、さまざまな科学的および産業的用途で価値があります。この特定の化合物は、その独特の構造的特性と潜在的な生物学的活性のために注目されています。

2. 製法

合成経路と反応条件: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]の合成には、通常、固相ペプチド合成(SPPS)が用いられます。プロセスは、最初のアミノ酸を固体樹脂に結合させることから始まり、保護されたアミノ酸を順次添加していきます。保護基は除去され、ペプチドは環状化して環状テトラペプチドを形成します。 反応条件には、通常、ペプチド結合形成を促進するために、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます .

工業的生産方法: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]などの環状ペプチドの工業的生産は、遺伝子操作された微生物を用いた大規模SPPSまたは発酵プロセスによって達成できます。 これらの方法は、最終生成物の高収率と高純度を保証します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cyclized to form the cyclic tetrapeptide. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of cyclic peptides like C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] can be achieved through large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the final product .

化学反応の分析

反応の種類: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]は、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: チロシン残基のメトキシ基は、酸化されてヒドロキシル基を形成できます。

還元: 還元反応は芳香環を標的とし、化合物の特性を変化させる可能性があります。

置換: 芳香環は求電子置換反応を起こし、新しい官能基を導入できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を穏やかな条件下で使用します。

還元: 炭素担持パラジウム(Pd/C)を用いた触媒的接触水素化。

主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メトキシ基の酸化によりヒドロキシル化誘導体が生成される一方、置換反応により芳香環にハロゲン原子が導入される可能性があります .

4. 科学研究への応用

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]は、いくつかの科学研究への応用があります。

化学: ペプチドの環状化と安定性を研究するためのモデル化合物として使用されます。

生物学: 神経保護効果と細胞経路を調節する能力が調査されています。

医学: 安定性と生物活性のために、神経変性疾患の治療薬としての可能性が探求されています。

科学的研究の応用

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] has several scientific research applications:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential neuroprotective effects and ability to modulate cellular pathways.

Medicine: Explored for its potential as a therapeutic agent in treating neurodegenerative diseases due to its stability and bioactivity.

Industry: Utilized in the development of peptide-based materials and drug delivery systems

作用機序

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]の作用機序は、特定の分子標的と経路との相互作用を伴います。酵素や受容体の活性を調節し、アポトーシスや酸化ストレス応答などの細胞プロセスに影響を与える可能性があります。 化合物の安定性と分解に対する耐性により、生物系内で持続的な効果を発揮することができます .

類似の化合物:

Cyclo(L-Pro-L-Phe): 神経保護効果とペルオキシソーム増殖因子活性化受容体ガンマ(PPAR-γ)を活性化する能力で知られています。

Cyclo(L-Pro-L-Tyr): 抗クオラムセンシング活性を示し、潜在的な抗菌効果があります。

Cyclo(L-Pro-L-Val): クオラムセンシングを介した植物成長の促進に関与しています

独自性: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp]は、D-アミノ酸とL-アミノ酸の両方が存在するため、独特です。これは、異なる構造的および機能的特性を与えます。 チロシン残基のメトキシ基は、化学的多様性と潜在的な生物学的活性をさらに高めています .

類似化合物との比較

Cyclo(L-Pro-L-Phe): Known for its neuroprotective properties and ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).

Cyclo(L-Pro-L-Tyr): Exhibits anti-quorum sensing activity and potential antibacterial effects.

Cyclo(L-Pro-L-Val): Involved in quorum-sensing-mediated promotion of plant growth

Uniqueness: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] is unique due to the presence of both D- and L-amino acids, which confer distinct structural and functional properties. The methoxy group on the tyrosine residue further enhances its chemical versatility and potential biological activities .

特性

分子式 |

C35H37N5O5 |

|---|---|

分子量 |

607.7 g/mol |

IUPAC名 |

(3S,6R,9S,12R)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C35H37N5O5/c1-45-25-15-13-23(14-16-25)18-28-32(41)37-29(20-24-21-36-27-11-6-5-10-26(24)27)33(42)39-30(19-22-8-3-2-4-9-22)35(44)40-17-7-12-31(40)34(43)38-28/h2-6,8-11,13-16,21,28-31,36H,7,12,17-20H2,1H3,(H,37,41)(H,38,43)(H,39,42)/t28-,29+,30-,31+/m0/s1 |

InChIキー |

UWYXKSHDABLYGG-XFBWMNOSSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |

正規SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)

![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)

![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)

![c[L-mTyr-D-pro-L-Phe-D-trp]](/img/structure/B10847367.png)

![c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847385.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)

![c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847391.png)

![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)

![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)